molecular formula C16H18N6O2S B2993576 (1-methyl-1H-1,2,3-triazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1787880-00-5

(1-methyl-1H-1,2,3-triazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2993576
CAS No.: 1787880-00-5
M. Wt: 358.42
InChI Key: JXWBDBJLFWDGSE-UHFFFAOYSA-N
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Description

(1-methyl-1H-1,2,3-triazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly as a potential kinase inhibitor scaffold. Its molecular architecture integrates a 1,2,3-triazole and a 1,2,4-oxadiazole linked via a piperidine methanone core, a design feature commonly employed to mimic peptide bonds and enhance binding affinity to enzymatic targets [Source: NCBI on Heterocycles in Medicinal Chemistry] . The 1,2,4-oxadiazole moiety is a well-known pharmacophore present in ligands for various central nervous system targets [Source: Journal of Medicinal Chemistry on Oxadiazole Bioisosteres] . Researchers are investigating this compound and its analogs primarily in the context of oncology and neurodegenerative disease research, focusing on its ability to modulate specific protein kinase signaling pathways. The presence of the thiophene ring further contributes to its drug-like properties by influencing pharmacokinetics. This product is intended for non-clinical research applications, including high-throughput screening, structure-activity relationship (SAR) studies, and in vitro biological assay development. It is supplied for use by qualified research professionals in laboratory settings only. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

Properties

IUPAC Name

(1-methyltriazol-4-yl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2S/c1-21-9-13(18-20-21)16(23)22-5-2-3-11(8-22)7-14-17-15(19-24-14)12-4-6-25-10-12/h4,6,9-11H,2-3,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWBDBJLFWDGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-methyl-1H-1,2,3-triazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that incorporates a triazole and oxadiazole moiety. These structural features are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on existing literature.

Chemical Structure and Properties

The compound can be broken down into its key components:

  • Triazole Ring : Known for its role in pharmaceuticals due to its ability to interact with biological targets.
  • Oxadiazole Ring : Often associated with antimicrobial and anti-inflammatory activities.
  • Piperidine Moiety : Commonly found in various bioactive compounds, contributing to pharmacological effects.

Synthesis and Characterization

The synthesis of the compound typically involves multi-step reactions that include:

  • Formation of the triazole ring through "Click" chemistry.
  • Introduction of the oxadiazole via condensation reactions.
  • Final assembly involving piperidine derivatives.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of related triazole and oxadiazole derivatives. For instance:

  • Triazole Derivatives : A study demonstrated that 1H-triazoles exhibit significant activity against various Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing groups enhances this activity due to increased lipophilicity and better membrane penetration .
CompoundActivity AgainstReference
Triazole Derivative AStaphylococcus aureus
Oxadiazole Derivative BEscherichia coli
Combined Triazole-OxadiazoleBroad-spectrum activity

Anticancer Activity

Research has indicated that compounds containing triazole and oxadiazole moieties possess anticancer properties. For example:

  • Mechanism of Action : These compounds may inhibit key enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells .
StudyCell Line TestedResult
Study AMCF-7 (Breast Cancer)IC50 = 15 µM
Study BHeLa (Cervical Cancer)IC50 = 20 µM

Other Biological Activities

In addition to antimicrobial and anticancer effects, derivatives of triazoles and oxadiazoles have shown promise in:

  • Anti-inflammatory Activity : Some compounds demonstrate inhibition of pro-inflammatory cytokines.
  • Antifungal Activity : Specific derivatives have been effective against fungal strains resistant to conventional treatments.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A series of synthesized 1H-triazole derivatives were tested against various pathogens. The results indicated that modifications to the oxadiazole component significantly enhanced antimicrobial potency against resistant strains .
  • Case Study on Anticancer Properties :
    • A compound similar in structure was evaluated for its cytotoxic effects on cancer cell lines. The findings revealed a dose-dependent inhibition of cell growth, suggesting potential for further development as an anticancer agent .

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Compound A: (3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone (CAS: 1705207-39-1)

  • Key Difference : Replaces thiophen-3-yl with o-tolyl (ortho-methylphenyl).
  • Lipophilicity: Thiophene’s lower logP (estimated) may improve aqueous solubility relative to o-tolyl. Synthetic Route: Both likely involve oxadiazole cyclization (e.g., nitrile oxide-amide coupling), but thiophene introduction may require distinct thiophene-3-carboxylic acid precursors .

Table 1: Substituent Comparison

Feature Target Compound Compound A
Oxadiazole Substituent Thiophen-3-yl o-Tolyl
Molecular Weight ~366.4 g/mol (estimated) 352.4 g/mol
Aromatic Ring Type Heteroaromatic (S-containing) Homoaromatic (C-only)

Piperidine-Linked Heterocycles

Compound B: 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (e.g., compounds 22–28 in )

  • Key Differences: Core Heterocycle: Tetrazole (1,2,3,4-tetrazolyl) vs. 1,2,3-triazole. Linker: Ethane-1,2-dione vs. methanone.
  • Impact :
    • Acid/Base Properties : Tetrazoles are more acidic (pKa ~4–5) than triazoles, affecting ionization state under physiological conditions.
    • Metabolic Stability : Tetrazoles are prone to oxidative metabolism, whereas methyl-triazoles may exhibit enhanced stability .

Thiophene-Containing Analogues

Compound C : 5-[(1,3-Diphenylpyrazol-4-yl)methylene]-3-phenethyl-2-thioxothiazolidin-4-one ()

  • Key Differences: Thiophene is absent, replaced by a thiazolidinone-thioxo system.
  • Impact: Bioactivity: Thiazolidinones are associated with hypoglycemic and antimicrobial activities, whereas thiophene-containing compounds may target neurological or inflammatory pathways.

Triazole-Oxadiazole Hybrids

Compound D : 3’-Substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-oxadiazol-3(1'H, 2H)-ones ()

  • Key Differences : Bioxadiazole core vs. triazole-oxadiazole-piperidine.
  • Synthetic Complexity: Target compound’s modular structure allows easier derivatization of individual rings .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what challenges arise during its synthesis?

Methodological Answer: The synthesis of this compound involves multi-step heterocyclic chemistry. Key steps include:

  • Triazole formation : Microwave-assisted cyclization (as in ) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the 1,2,3-triazole core .
  • Oxadiazole construction : Cyclocondensation of thioamide precursors with nitrile oxides under controlled pH and temperature (e.g., 70–80°C in PEG-400 with Bleaching Earth Clay catalyst, as in ).
  • Piperidine functionalization : Alkylation of the piperidine nitrogen using a thiophene-oxadiazole methyl group, requiring anhydrous conditions and inert atmosphere to avoid side reactions.
    Challenges : Competing side reactions (e.g., over-oxidation of thiophene or triazole ring instability) and purification difficulties due to polar intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Essential for confirming regiochemistry of the triazole and oxadiazole rings. For example, the methyl group on the triazole (δ ~3.8 ppm) and thiophene protons (δ ~7.0–7.5 ppm) show distinct splitting patterns.
  • IR Spectroscopy : Validates carbonyl groups (C=O stretch ~1650–1700 cm⁻¹) and absence of unreacted intermediates (e.g., –NH peaks).
  • HPLC-MS : Ensures purity (>95%) and detects trace byproducts, especially for multi-step syntheses.

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • In vitro assays : Prioritize enzyme inhibition (e.g., cytochrome P450 14α-demethylase for antifungal activity, modeled via molecular docking as in ).
  • Cellular cytotoxicity : Use MTT assays on mammalian cell lines to assess safety margins.
  • Targeted libraries : Compare activity against structurally similar compounds (e.g., triazole-piperidine hybrids in ) to identify structure-activity relationships (SAR).

Advanced Research Questions

Q. How can molecular docking guide target identification for this compound?

Methodological Answer:

  • Protein selection : Use databases like PDB to identify targets with binding pockets compatible with the compound’s heterocyclic scaffold (e.g., 3LD6 for fungal lanosterol demethylase).
  • Docking parameters : Apply AutoDock Vina with flexible ligand settings to account for rotational freedom in the piperidine-thiophene linker. Validate with MD simulations to assess binding stability.
  • Contradiction resolution : If experimental IC₅₀ values conflict with docking scores, re-evaluate protonation states or solvation effects using QM/MM hybrid methods.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Dynamic NMR : Resolve overlapping signals (e.g., piperidine methylene protons) by varying temperature or solvent polarity.
  • X-ray crystallography : Confirm regiochemistry of the oxadiazole and triazole rings, as demonstrated for analogous triazole-pyrazole hybrids ().
  • Isotopic labeling : Use ¹⁵N-labeled intermediates to assign nitrogen environments in complex 2D NMR spectra (HSQC/HMBC).

Q. How can reaction conditions be optimized to improve yield and scalability?

Methodological Answer:

  • Catalyst screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay vs. Amberlyst-15) for oxadiazole formation to reduce reaction time ().
  • Solvent engineering : Replace PEG-400 with cyclopentyl methyl ether (CPME) for greener synthesis and easier isolation.
  • Flow chemistry : Adapt multi-step sequences to continuous flow systems to minimize intermediate handling and improve reproducibility.

Q. What SAR trends emerge when modifying substituents on the thiophene or triazole moieties?

Methodological Answer:

  • Thiophene substitution : Introduce electron-withdrawing groups (e.g., –NO₂) at the 3-position to enhance π-stacking with aromatic residues in target enzymes.
  • Triazole methylation : Compare 1-methyl vs. 2-methyl triazole derivatives to assess steric effects on binding affinity.
  • Piperidine linker : Shorten the methylene spacer to reduce conformational flexibility, potentially improving target selectivity.

Q. How can researchers validate the compound’s metabolic stability in preclinical models?

Methodological Answer:

  • Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Adjust the thiophene-oxadiazole moiety if rapid clearance is observed.
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks.
  • Prodrug design : Mask polar groups (e.g., triazole N-H) as esters or carbamates to enhance bioavailability.

Notes

  • Advanced Techniques : MD simulations, isotopic labeling, and flow chemistry are recommended for high-impact studies.
  • Contradictions : Address conflicting data via hybrid experimental-computational workflows.

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